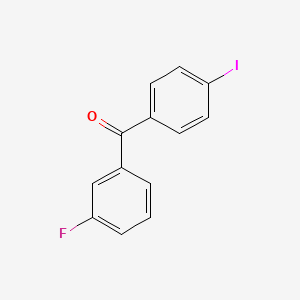

3-Fluoro-4'-iodobenzophenone

Description

3-Fluoro-4’-iodobenzophenone is an organic compound with the molecular formula C13H8FIO It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms

Properties

IUPAC Name |

(3-fluorophenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZINXWXMHNFTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641519 | |

| Record name | (3-Fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-27-8 | |

| Record name | (3-Fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4’-iodobenzophenone can be synthesized through a multi-step process involving the reaction of fluorobenzene with 4-iodobenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out at temperatures ranging from 40 to 50°C for 5 to 6 hours .

Industrial Production Methods

While specific industrial production methods for 3-Fluoro-4’-iodobenzophenone are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the fluorine and iodine atoms.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Scientific Research Applications

3-Fluoro-4’-iodobenzophenone has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and iodine atoms. These atoms can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

- 4-Fluoro-4’-iodobenzophenone

- 3-Fluoro-4’-bromobenzophenone

- 3-Fluoro-4’-chlorobenzophenone

Uniqueness

3-Fluoro-4’-iodobenzophenone is unique due to the specific combination of fluorine and iodine substituents on the benzophenone core. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and material science .

Biological Activity

3-Fluoro-4'-iodobenzophenone is a compound that has garnered attention in biochemical research due to its significant interactions with various biological systems. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its effects on cellular processes.

3-Fluoro-4'-iodobenzophenone is characterized by the presence of a fluorine atom and an iodine atom on the benzophenone structure. This unique substitution pattern influences its reactivity and biological interactions. The compound has the following molecular formula:

- Molecular Formula : C13H8FIO

- Molecular Weight : 320.1 g/mol

Enzyme Interactions

The primary biochemical activity of 3-Fluoro-4'-iodobenzophenone involves its interaction with cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics. The compound can bind to the active sites of these enzymes, leading to either inhibition or activation depending on the context of the reaction. This interaction is essential for understanding how this compound may influence metabolic pathways in living organisms.

Cellular Effects

3-Fluoro-4'-iodobenzophenone has been shown to modulate several cellular processes:

- Cell Signaling : It can alter signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.

- Gene Expression : The compound affects gene expression related to oxidative stress and apoptosis, potentially leading to changes in cellular metabolism and function.

The molecular mechanism by which 3-Fluoro-4'-iodobenzophenone exerts its effects includes:

- Binding Interactions : The compound binds to specific biomolecules, forming stable complexes that can inhibit or activate enzymatic activities.

- Enzyme Inhibition : It can prevent normal catalytic activities of enzymes, resulting in substrate accumulation and altered metabolic outcomes.

Dosage Effects in Animal Models

Research indicates that the biological effects of 3-Fluoro-4'-iodobenzophenone are dose-dependent:

- Low Doses : At low concentrations, it may enhance enzyme activity or promote beneficial metabolic pathways.

- High Doses : Conversely, high doses can induce toxicity, leading to oxidative stress and tissue damage. These findings underscore the importance of dosage control in experimental settings.

Case Studies and Research Findings

A variety of studies have explored the biological activity of 3-Fluoro-4'-iodobenzophenone:

Study 1: Enzyme Interaction Analysis

In a study examining enzyme interactions, researchers found that 3-Fluoro-4'-iodobenzophenone significantly inhibited certain cytochrome P450 isoforms. This inhibition was linked to altered drug metabolism profiles in treated animal models.

Study 2: Cellular Response Assessment

Another investigation assessed the compound's effect on human cell lines. Results indicated that exposure led to increased markers of oxidative stress and apoptosis, suggesting potential implications for cellular health and disease processes.

Metabolic Pathways

3-Fluoro-4'-iodobenzophenone is involved in several metabolic pathways:

| Pathway | Description |

|---|---|

| Cytochrome P450 Pathway | Metabolized by cytochrome P450 enzymes, influencing drug metabolism. |

| Oxidative Stress Pathway | Alters oxidative stress markers in cells, potentially leading to apoptosis. |

Transport and Distribution

The transport mechanisms for 3-Fluoro-4'-iodobenzophenone within biological systems include passive diffusion and active transport via specific transporters. Once inside cells, it can localize to various compartments such as the cytoplasm and mitochondria, where it exerts its biochemical effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.